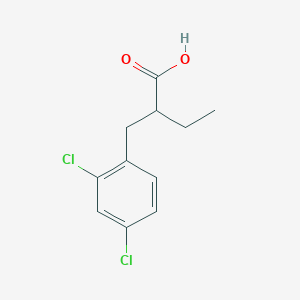
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S It is a derivative of benzenesulfonate, featuring two chlorine atoms and three methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would yield carboxylic acids.
Applications De Recherche Scientifique
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzenesulfonate: Similar structure but lacks the chlorine atoms.
2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate: Similar but with different positions of methyl groups.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Contains a similar dichlorophenyl group but with different functional groups.
Uniqueness
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H14Cl2O3S |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
(2,6-dichlorophenyl) 2,3,4-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-7-8-14(11(3)10(9)2)21(18,19)20-15-12(16)5-4-6-13(15)17/h4-8H,1-3H3 |
Clé InChI |
HZXWQQLRBJHIML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)


![2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12116819.png)
![Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-](/img/structure/B12116821.png)
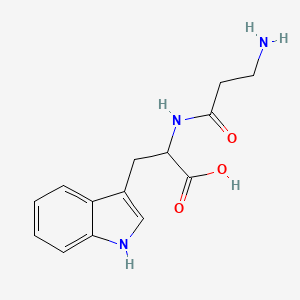
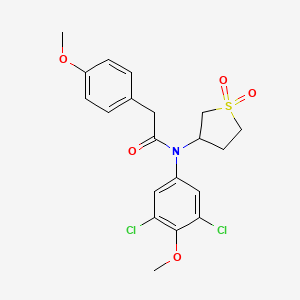

amine](/img/structure/B12116846.png)
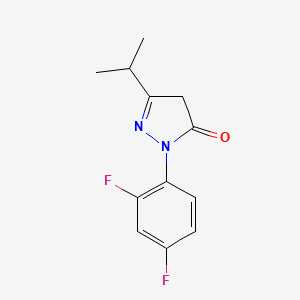
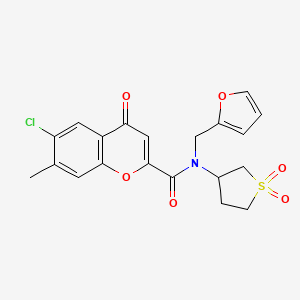
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
